molecular formula C12H9F3N6S B2990663 5-(1-methyl-1H-1,2,3-triazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine CAS No. 2379977-61-2

5-(1-methyl-1H-1,2,3-triazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2990663
CAS No.: 2379977-61-2
M. Wt: 326.3
InChI Key: CKZRZARESGTLHP-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-1,2,3-triazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, a trifluoromethyl group, and a thiadiazole ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-1,2,3-triazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of copper catalysts, appropriate solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-1,2,3-triazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

5-(1-methyl-1H-1,2,3-triazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-1,2,3-triazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The triazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-methyl-1H-1,2,3-triazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine stands out due to the presence of the trifluoromethyl group and the thiadiazole ring, which confer unique chemical properties and reactivity. These features make it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

5-(1-methyltriazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N6S/c1-21-6-9(17-20-21)10-18-19-11(22-10)16-8-4-2-3-7(5-8)12(13,14)15/h2-6H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZRZARESGTLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=NN=C(S2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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